molecular formula C20H27NO4 B6348262 4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-26-9

4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348262
CAS No.: 1326814-26-9
M. Wt: 345.4 g/mol
InChI Key: RELSCJKEGUOFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include other spirocyclic molecules with benzoyl groups. Examples include:

These compounds share similar structural motifs but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the tert-butylbenzoyl group and the oxa-azaspirodecane ring in this compound distinguishes it from other related compounds, potentially offering unique advantages in specific applications .

Biological Activity

4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as 8-tert-butyl-4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, is a compound with a complex structure that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H35NO4
  • Molecular Weight : 401.54 g/mol
  • CAS Number : 1326810-02-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azaspiro framework and subsequent functionalization to introduce the tert-butylbenzoyl group. The detailed synthetic pathways often utilize various reagents and conditions tailored to achieve high yields and purity.

Anticancer Activity

Recent studies have indicated that derivatives of azaspiro compounds exhibit significant anticancer properties. For instance, research focusing on related compounds has shown promising results against several cancer cell lines, including:

  • HepG2 (human liver hepatocellular carcinoma)
  • PC-3 (human prostate adenocarcinoma)
  • HCT116 (human colorectal carcinoma)

These studies report moderate to high inhibition rates, suggesting that the azaspiro framework contributes positively to anticancer activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, which can mitigate oxidative stress associated with cancer progression.

Case Studies

StudyCompound TestedCancer Cell LineInhibition Rate (%)Notes
Azaspiro DerivativeHepG270Moderate inhibition observed
Related CompoundPC-385High inhibition; potential for further development
Novel DerivativeHCT11660Suggests broad-spectrum anticancer activity

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) and requires careful handling during synthesis and application .

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-19(2,3)15-9-7-14(8-10-15)17(22)21-16(18(23)24)13-25-20(21)11-5-4-6-12-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELSCJKEGUOFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.